molecular formula C15H23N3O4S B2993451 methyl 6-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034207-41-3

methyl 6-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No. B2993451
CAS RN: 2034207-41-3
M. Wt: 341.43
InChI Key: XXDQGDUAGQDEKV-UHFFFAOYSA-N
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Description

1-Methylimidazole is an aromatic heterocyclic organic compound. It’s a colourless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . It belongs to the class of organic compounds known as n-substituted imidazoles .


Synthesis Analysis

Imidazole derivatives can be prepared by the Mannich base technique using a Cu (II) catalyst . The synthesis of 1-methylimidazole can be achieved by acid-catalysed methylation of imidazole by methanol .


Molecular Structure Analysis

The molecular structure of 1-methylimidazole consists of an imidazole ring substituted at position 1 . The empirical formula of 1-methyl-1H-imidazole-4-sulfonyl chloride is C4H5ClN2O2S .


Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, a Cu (II)-catalyzed synthesis of imidazole derivatives has been reported, which involves the evaluation of their antimicrobial and larvicidal activities .


Physical And Chemical Properties Analysis

1-Methylimidazole is a colourless liquid. It has a density of 1.03 g/cm3, a melting point of -6 °C, and a boiling point of 198 °C . The empirical formula of 1-methyl-1H-imidazole-4-sulfonyl chloride is C4H5ClN2O2S, and its molecular weight is 180.61 .

Scientific Research Applications

1. Peptide Synthesis

Methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a compound closely related to the requested chemical, has been synthesized and used in peptide synthesis. It serves as a dipeptide building block, indicating potential applications in the development of peptides and proteins for therapeutic and biochemical purposes (Suter et al., 2000).

2. Organocatalysis

Imidazole-based zwitterionic salts, which are structurally related to the compound , have been found to be efficient organocatalysts. They facilitate the regioselective ring-opening of aziridines by various nucleophiles, suggesting their potential use in organic synthesis and catalysis (Chakraborty Ghosal et al., 2016).

3. Diazotransfer Reagent

Imidazole-1-sulfonyl azide hydrochloride, a compound sharing a functional group with the requested chemical, acts as a diazotransfer reagent. It facilitates the conversion of primary amines into azides and methylene substrates into diazo compounds, hinting at its use in chemical synthesis and modifications (Goddard-Borger & Stick, 2007).

4. Ionic Liquid Catalyst

3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, structurally similar to the target compound, serves as an efficient and reusable catalyst in the synthesis of various organic compounds. This highlights its potential application in green chemistry and sustainable synthesis processes (Khaligh, 2014).

5. Ring-Cleavage and Cyclization

Compounds like methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, related to the requested chemical, undergo ring-cleavage and cyclization to form bi- or tricyclic lactams or lactones. This suggests their utility in complex organic synthesis and the development of novel organic structures (Molchanov et al., 2016).

Safety and Hazards

1-Methylimidazole is labelled with the GHS07 pictogram. The hazard statements are H315 and H319, indicating that it can cause skin irritation and serious eye irritation .

properties

IUPAC Name

methyl 6-(1-propan-2-ylimidazol-4-yl)sulfonyl-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-11(2)17-9-13(16-10-17)23(20,21)18-6-4-15(5-7-18)8-12(15)14(19)22-3/h9-12H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDQGDUAGQDEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC3(CC2)CC3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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